molecular formula C15H12ClN3O2S B2812042 5-chloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 891145-69-0

5-chloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2812042
CAS RN: 891145-69-0
M. Wt: 333.79
InChI Key: YFEJPPPIDAPFDT-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, also known as DMOTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antithrombotic Activity

5-chloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: exhibits promising antithrombotic effects. Here’s why:

Oral Bioavailability

The neutral ligand chlorothiophene in the S1 subsite of the compound allows for excellent oral bioavailability. This property is crucial for developing an orally administered anticoagulant without routine coagulation monitoring .

In Vivo Antithrombotic Activity

Preclinical studies have demonstrated that 5-chloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide effectively prevents thromboembolic events. Its potency and selectivity make it a promising candidate for clinical use .

Clinical Development

Currently, compound 5 is undergoing clinical trials for the prevention and treatment of thromboembolic diseases. Its favorable pharmacokinetic profile and safety features position it as a potential breakthrough in anticoagulant therapy .

properties

IUPAC Name

5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-3-4-10(9(2)7-8)14-18-19-15(21-14)17-13(20)11-5-6-12(16)22-11/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEJPPPIDAPFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

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